![molecular formula C18H16F3NO4 B2497988 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 1421457-11-5](/img/structure/B2497988.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring . The compound also features a trifluoromethoxy group (-OCF3), which is a powerful electron-withdrawing group often used in medicinal chemistry to improve the metabolic stability of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzofuran ring, the trifluoromethoxy group attached to a benzene ring, and the benzamide group. The exact spatial arrangement of these groups would depend on the specific synthetic route used and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich 2,3-dihydrobenzofuran ring and the electron-withdrawing trifluoromethoxy group. The benzamide group could also participate in various reactions, particularly if activated by suitable reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar trifluoromethoxy and benzamide groups could enhance its solubility in polar solvents, while the 2,3-dihydrobenzofuran ring could contribute to its lipophilicity .Scientific Research Applications
- Anti-Viral : Benzofuran compounds have shown activity against viruses, including hepatitis C virus .
Natural Sources: Benzofuran compounds are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . These natural sources serve as inspiration for drug discovery.
Biological Activities: Most benzofuran derivatives exhibit potent biological activities:
Drug Prospects: Researchers are exploring benzofuran derivatives as natural drug lead compounds. For instance:
Chemical Synthesis and Novel Methods
Advancements in benzofuran synthesis have expanded our understanding of these compounds:
- Ring Construction Methods :
- Proton Quantum Tunneling : Another approach involves constructing benzofuran rings via proton quantum tunneling. This method yields high yields and fewer side reactions, facilitating the creation of intricate benzofuran ring systems .
Potential Applications
Now, let’s explore potential applications for “N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE”:
Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27595–27610. DOI: 10.1039/C9RA04917G
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)26-14-4-1-11(2-5-14)17(24)22-10-15(23)12-3-6-16-13(9-12)7-8-25-16/h1-6,9,15,23H,7-8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORQPJNRTSRCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide |
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